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Introduction
BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the

interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By

covalently binding to cysteine 242 in the RAS-binding domain (RBD) of PI3Kα, BBO-10203
effectively disrupts RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver

of tumorigenesis and cell survival.[1][2] This unique mechanism of action inhibits tumor growth

without the associated hyperglycemia often seen with direct PI3K kinase inhibitors.[2]

Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain of

human epidermal growth factor receptor 2 (HER2). In HER2-positive breast cancer,

trastuzumab has been a cornerstone of therapy; however, both intrinsic and acquired

resistance remain significant clinical challenges. A key mechanism of trastuzumab resistance

involves the activation of downstream signaling pathways, including the PI3K/AKT pathway.

The combination of BBO-10203 and trastuzumab represents a rational and promising

therapeutic strategy. By vertically targeting the HER2 and PI3K/AKT signaling pathways, this

combination therapy has the potential to overcome trastuzumab resistance and enhance anti-

tumor efficacy in HER2-positive cancers. Preclinical studies have demonstrated a synergistic

effect, with the combination leading to more profound and sustained inhibition of tumor growth

compared to either agent alone.[3]
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These application notes provide an overview of the preclinical data and detailed protocols for

key experiments to evaluate the combination of BBO-10203 and trastuzumab.

Data Presentation
In Vitro Efficacy

Cell Line Assay Treatment Key Findings

BT-474 (HER2-

amplified)
pAKT HTRF Assay BBO-10203 EC50 = 4.4 nM

BT-474 (HER2-

amplified)

Target Engagement

(MSD)
BBO-10203

Full target

engagement at 10 nM

MDA-MB-453 (HER2-

positive)
Western Blot

BBO-10203 +

Trastuzumab

Enhanced reduction in

pAKT levels

compared to single

agents (qualitative)

BT-474 (HER2-

amplified)
Cell Viability

BBO-10203 +

Trastuzumab

Synergistic inhibition

of cell proliferation

(qualitative)

In Vivo Efficacy: BT-474 Xenograft Model

Treatment Group Dosing Schedule
Mean Tumor
Volume (mm³) at
Day 28 (approx.)

Tumor Growth
Inhibition (%)

Vehicle QD, po ~750 0%

BBO-10203 100 mg/kg, QD, po ~300 60%

Trastuzumab 20 mg/kg, Q7D, ip ~450 40%

BBO-10203 +

Trastuzumab

100 mg/kg BBO-

10203 (QD, po) + 20

mg/kg Trastuzumab

(Q7D, ip)

~100 87%

Note: Tumor volume data is estimated from the graphical representation in the cited source.[4]
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Signaling Pathways and Experimental Workflows
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Caption: BBO-10203 and Trastuzumab dual-targeting mechanism.

Start:
HER2+ Cancer Cell Lines
(BT-474, MDA-MB-453)

Treatment:
- BBO-10203
- Trastuzumab
- Combination

Cell Viability Assay
(e.g., MTT)

Western Blot Analysis
(pAKT, Total AKT)

pAKT HTRF Assay

Endpoint:
Synergy Assessment,

IC50/EC50 Determination

Click to download full resolution via product page

Caption: In vitro experimental workflow for combination studies.
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Start:
BT-474 Xenograft Model

(Immunocompromised Mice)

Tumor Establishment &
Randomization into 4 Groups

Treatment Groups:
1. Vehicle

2. BBO-10203 (100 mg/kg, QD, po)
3. Trastuzumab (20 mg/kg, Q7D, ip)

4. Combination

Tumor Volume Measurement
(e.g., Caliper Measurements 2-3x/week)

Endpoint:
Tumor Growth Inhibition,

Synergistic Effect Analysis

Click to download full resolution via product page

Caption: In vivo xenograft study workflow.

Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of BBO-10203 and trastuzumab, alone and in combination,

on the viability of HER2-positive breast cancer cells.

Materials:
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BT-474 or MDA-MB-453 cells

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

BBO-10203 (stock solution in DMSO)

Trastuzumab (stock solution in sterile water or PBS)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Microplate reader

Protocol:

Seed BT-474 or MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete growth medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Prepare serial dilutions of BBO-10203 and trastuzumab in complete growth medium. For

combination studies, prepare a matrix of concentrations for both drugs.

Remove the medium from the wells and add 100 µL of medium containing the single agents

or their combinations. Include vehicle control wells (e.g., DMSO at the highest concentration

used for BBO-10203).

Incubate the plate for 72 hours at 37°C and 5% CO₂.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 values for each treatment.

Analyze the combination data using the Combination Index (CI) method (Chou-Talalay) to

determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for pAKT
Objective: To assess the effect of BBO-10203 and trastuzumab, alone and in combination, on

the phosphorylation of AKT.

Materials:

BT-474 or MDA-MB-453 cells

6-well plates

BBO-10203 and Trastuzumab

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system
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Protocol:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with BBO-10203, trastuzumab, or the combination for a specified time (e.g., 4,

24 hours).

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities and normalize the pAKT signal to total AKT and the loading

control.

In Vivo BT-474 Xenograft Study
Objective: To evaluate the anti-tumor efficacy of BBO-10203 and trastuzumab, alone and in

combination, in a HER2-positive breast cancer xenograft model.

Materials:

Female immunodeficient mice (e.g., nude or SCID)

BT-474 cells
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Matrigel

BBO-10203 formulation for oral gavage

Trastuzumab for intraperitoneal injection

Calipers for tumor measurement

Protocol:

Subcutaneously implant BT-474 cells mixed with Matrigel into the flank of the mice.

Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the

mice into four treatment groups (n=8-10 mice per group):

Group 1: Vehicle control (daily oral gavage)

Group 2: BBO-10203 (100 mg/kg, daily oral gavage)[4]

Group 3: Trastuzumab (20 mg/kg, once weekly intraperitoneal injection)[4]

Group 4: BBO-10203 (100 mg/kg, daily) + Trastuzumab (20 mg/kg, weekly)[4]

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control

group reach a specified size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics).

Calculate the tumor growth inhibition (TGI) for each treatment group and assess the

statistical significance of the combination therapy compared to the single agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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